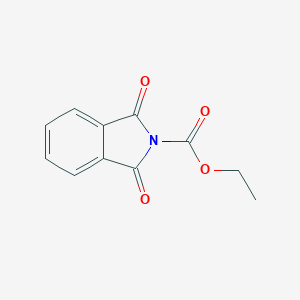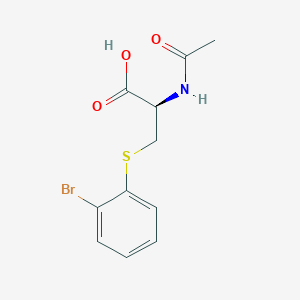
L-Cysteine, N-acetyl-S-(2-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(2-bromophenyl)- is a compound that belongs to the class of thiol-containing amino acids. It is widely used in the pharmaceutical industry due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromophenyl)- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
L-Cysteine, N-acetyl-S-(2-bromophenyl)- has various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. In addition, it has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using L-Cysteine, N-acetyl-S-(2-bromophenyl)- in lab experiments is its antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on cells. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Orientations Futures
There are several future directions for the study of L-Cysteine, N-acetyl-S-(2-bromophenyl)-. One of the areas of research is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the study of the toxicity of this compound can help in the development of safe and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of L-Cysteine, N-acetyl-S-(2-bromophenyl)- can be achieved through a two-step process. The first step involves the synthesis of N-acetyl-S-(2-bromophenyl)-cysteine methyl ester, which is obtained by the reaction of 2-bromobenzoyl chloride with L-cysteine methyl ester. The second step involves the deprotection of the methyl ester group to obtain L-Cysteine, N-acetyl-S-(2-bromophenyl)-.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(2-bromophenyl)- has been extensively studied in various scientific research applications. It has been shown to have antioxidant properties, which makes it a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
Numéro CAS |
113276-92-9 |
|---|---|
Nom du produit |
L-Cysteine, N-acetyl-S-(2-bromophenyl)- |
Formule moléculaire |
C11H12BrNO3S |
Poids moléculaire |
318.19 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
BCEPAWKGKVEGSZ-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
Synonymes |
O-BPMA ortho-bromophenylmercapturic acid S-(2-bromophenyl)mercapturic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



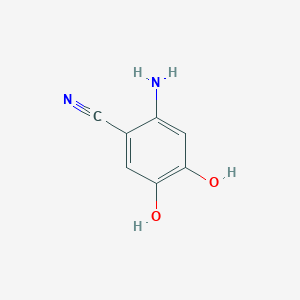
![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)


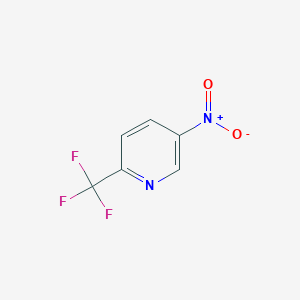
![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)
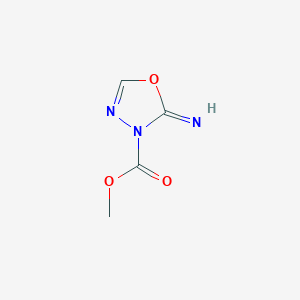
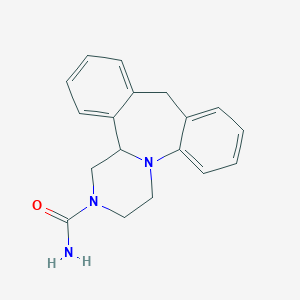


![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)
